Enhanced Lipophilicity via CF3 Group
The presence of the 5-CF3 group in 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine significantly elevates its lipophilicity compared to the non-fluorinated analog 3-bromo-2-methoxypyridine. The target compound exhibits an XLogP3-AA value of 2.7 [1], whereas 3-bromo-2-methoxypyridine has a reported LogP in the range of 1.85–2.15 . This increase of approximately +0.6 to +0.8 log units correlates with enhanced membrane permeability and potential for improved oral bioavailability, a critical parameter in lead optimization.
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-Bromo-2-methoxypyridine (CAS 13472-59-8): LogP = 1.85–2.15 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 |
| Conditions | Computed by XLogP3 (PubChem) and vendor-reported values |
Why This Matters
Higher LogP indicates enhanced lipophilicity, which is a key driver of membrane permeability and oral absorption in drug candidates.
- [1] PubChem. (2025). 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PubChem CID 14837018. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14837018 View Source
